Home > Products > Screening Compounds P12124 > 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine -

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine

Catalog Number: EVT-14923109
CAS Number:
Molecular Formula: C8H6BrF2N3
Molecular Weight: 262.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is a heterocyclic compound that belongs to the indazole family, which is characterized by its unique bicyclic structure containing both nitrogen and carbon atoms. This compound has gained attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammation.

Source

The compound is synthesized through various chemical reactions involving specific precursors. The availability of starting materials and the efficiency of synthetic methods are crucial for its production. Research indicates that derivatives of indazole, including 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine, can be synthesized from simpler compounds using methods such as cyclization and functionalization reactions .

Classification

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is classified as an indazole derivative. Indazoles are known for their diverse biological activities and are often explored for their pharmacological properties. This particular compound is recognized for its potential as a biochemical probe and therapeutic agent due to its structural characteristics that allow interaction with biological targets .

Synthesis Analysis

Methods

The synthesis of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as substituted anilines and halogenated compounds.
  2. Cyclization Reaction: A common method involves cyclizing the precursor under acidic or basic conditions to form the indazole ring.
  3. Functionalization: Subsequent steps may include bromination or fluorination to introduce bromine and fluorine substituents at specific positions on the indazole ring.

Technical Details

The synthetic route may employ various reagents and conditions:

  • Bromination: N-bromosuccinimide (NBS) is often used as a brominating agent due to its selectivity and mild reaction conditions.
  • Fluorination: Fluorine atoms can be introduced using fluorinating agents like potassium fluoride or through electrophilic fluorination techniques.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity of the final product .
Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine consists of:

  • An indazole core with a five-membered ring containing two nitrogen atoms.
  • A methyl group at the 1-position.
  • Bromine and fluorine substituents at the 6 and 7 positions, respectively.

Data

The molecular formula is C8_8H6_6BrF2_2N3_3, with a molecular weight of approximately 250.06 g/mol. The compound's structure can be visualized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for confirmation of its identity .

Chemical Reactions Analysis

Reactions

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions.
  2. Reduction Reactions: The compound can be reduced using lithium aluminum hydride or sodium borohydride to yield corresponding amines.
  3. Oxidation Reactions: Under oxidative conditions, it may form oxides or other oxidized derivatives.

Technical Details

Common reagents used in these reactions include:

  • Nucleophiles: Amines or thiols for substitution reactions.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.
  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation .
Mechanism of Action

Process

The mechanism of action for 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine primarily involves its interaction with biological targets:

  1. Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammatory processes.
  2. Induction of Apoptosis: It has demonstrated the ability to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.

Data

Research indicates that this compound exhibits significant cytotoxicity against cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells .

Physical and Chemical Properties Analysis

Physical Properties

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is typically a pale yellow solid with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specifically documented but inferred from similar compounds.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant analyses such as infrared spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine has several notable applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against cancer due to its ability to inhibit specific enzymes involved in tumor growth.
  2. Biochemical Probes: Utilized in research settings to study enzyme activity and cellular processes.
  3. Synthetic Intermediates: Serves as a building block in the synthesis of more complex organic molecules .
Introduction to 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine in Modern Medicinal Chemistry

Role of Halogen-Substituted Indazoles in Drug Discovery

Halogenated indazoles represent a structurally privileged scaffold in medicinal chemistry, with halogen atoms serving as critical modulators of bioactivity, pharmacokinetics, and molecular recognition. The strategic incorporation of halogens—particularly bromine and fluorine—into heterocyclic systems enables precise tuning of electronic properties, lipophilicity, and metabolic stability while maintaining favorable steric profiles. These compounds demonstrate remarkable versatility in targeting diverse biological pathways, with halogen bonding interactions significantly enhancing target engagement efficiency [2] [7].

Recent advances highlight halogen-substituted indazoles as potent inhibitors of pathogenic organisms and molecular targets. In vitro studies of halogenated imidazole-thiosemicarbazides demonstrated exceptional anti-Toxoplasma gondii activity (IC~50~ 10.30-113.45 µg/mL), surpassing reference drugs sulfadiazine (IC~50~ ~2721.45 µg/mL) and trimethoprim (IC~50~ 12.13 µg/mL) [2]. Lipophilicity (logP) emerged as a critical determinant of anti-parasitic efficacy, with halogen atoms enabling optimal balance between membrane permeability and aqueous solubility. Similarly, dual triazole-oxadiazole indazole hybrids exhibited potent antibacterial activity against Streptococcus pneumoniae (MIC 4.0–8.0 µg/mL), outperforming ampicillin (MIC 9.1 µg/mL) through hydrogen bonding interactions with key residues (Arg171, Lys20, Tyr248) in bacterial enzymes [5].

The synthetic accessibility of halogenated indazoles further enhances their drug discovery utility. Novel metal-free regioselective halogenation protocols enable efficient mono-, poly-, and hetero-halogenation of 2H-indazoles under environmentally benign conditions (EtOH/H~2~O solvent systems), achieving excellent yields (80–98%) with precise positional control [7]. This methodological advancement facilitates rapid diversification for structure-activity relationship (SAR) exploration and compound library development.

Structural Significance of 6-Bromo-4,7-difluoro-1-methyl Substitution Patterns

6-Bromo-4,7-difluoro-1-methyl-1H-indazol-3-amine (CAS 2748796-42-9; C~8~H~6~BrF~2~N~3~; MW 262.05 g/mol) exemplifies rational molecular design through complementary halogen effects [1] [3] [8]. The compound features a strategically substituted indazole core with distinct electronic and steric contributions from each halogen:

Table 1: Substituent Effects in 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine

PositionSubstituentElectronic ContributionSynthetic RoleBiological Impact
1Methyl+I effect, steric protectionBlocks N2 alkylation, enhances stabilityReduces metabolism, modulates target interactions
4 & 7FluorineStrong -I effect, σ~p~~ = 0.06Directs electrophilic substitutionEnhances membrane permeability, metabolic stability
6BromineModerate +R/-I effect, σ~p~~ = 0.23Cross-coupling handle (Suzuki, Sonogashira)Facilitates halogen bonding with biomacromolecules
3AmineHydrogen bond donor/acceptorAnchoring point for derivatizationCritical for target binding interactions

The methyl group at N1 confers metabolic protection by shielding a potential oxidation site while enforcing regioselectivity in subsequent derivatization. Fluorine atoms at C4 and C7 exert strong electron-withdrawing effects that polarize the π-system, lowering pK~a~ (predicted 1.23 ± 0.50) and enhancing cell membrane penetration [8] [9]. This dual fluorination pattern significantly reduces oxidative metabolism compared to non-fluorinated analogs. The bromine at C6 serves dual purposes: as a halogen bond donor enhancing protein-ligand interactions (bond strength: 5–10 kJ/mol), and as a synthetic handle for transition metal-catalyzed cross-coupling reactions to generate molecular diversity [7].

Computational analyses of analogous bromo/fluoro-indazoles predict favorable drug-like properties: moderate lipophilicity (consensus LogP~o/w~ ≈ 2.08), good aqueous solubility (ESOL: -3.08), and high gastrointestinal absorption [4]. The molecule's topological polar surface area (54.7 Ų) falls within optimal range for CNS permeability, while halogen-dependent cytochrome P450 inhibition profiles (CYP1A2 inhibitor; non-inhibitor of CYP2C9/2C19/2D6/3A4) suggest manageable drug-drug interaction potential [4].

Table 2: Synthetic Routes to Halogenated Indazole Derivatives

MethodConditionsSelectivityYield RangeAdvantages
Metal-free bromination [7]NBS (1.0 eq), EtOH, 50°C, 2hMono-bromination at C380–98%Environmentally benign, no catalyst removal
Poly-halogenation [7]NBS (4.0 eq), MeCN, 80°C, 6hTribromination (C3,5,7)71%Single-pot multiple functionalization
Sequential hetero-halogenation [7]Step 1: NBS; Step 2: NCS3-Bromo-7-chloro65–74%Regioselective hybrid halogen patterns
Nucleophilic substitutionArF + KBr/Cu catalystsDifluoro → Bromo/fluoroModerateLate-stage diversification

Synthetic access to this compound exploits regioselective halogenation protocols under metal-free conditions. The 1-methyl group directs electrophilic aromatic substitution to electron-rich positions, enabling sequential functionalization. Optimal bromination employs N-bromosuccinimide in ethanol at 50°C (97% yield), while difluorination precedes bromination in scaffold construction [7] [8]. The crystalline solid (predicted density 1.95±0.1 g/cm³) exhibits high thermal stability (bp 374.4±37.0°C), facilitating storage and handling [9]. Current applications include its use as a key intermediate in kinase inhibitor synthesis, where the bromo substituent enables Suzuki-Miyaura coupling to install biaryl pharmacophores targeting ATP-binding sites [10].

  • 6-Bromo-4,7-difluoro-1-methyl-1H-indazol-3-amine (CAS 2748796-42-9)
  • 6-Bromo-4-fluoro-1H-indazol-3-amine (CAS 1227912-19-7)
  • 6-Bromo-1H-indazol-3-amine (CAS 404827-77-6)
  • 3-Bromo-1H-indazole (Key intermediate in antimicrobial hybrids)
  • Halogen-substituted imidazole-thiosemicarbazides (Anti-Toxoplasma agents)
  • Dual triazole-oxadiazole indazole hybrids (Antimicrobial scaffolds)

Properties

Product Name

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine

IUPAC Name

6-bromo-4,7-difluoro-1-methylindazol-3-amine

Molecular Formula

C8H6BrF2N3

Molecular Weight

262.05 g/mol

InChI

InChI=1S/C8H6BrF2N3/c1-14-7-5(8(12)13-14)4(10)2-3(9)6(7)11/h2H,1H3,(H2,12,13)

InChI Key

HHLOMXMYKIRNGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2F)Br)F)C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.